Profound Bcl-2 Inactivity vs. Clinically Validated Venetoclax
The compound is shown to be completely inactive against the Bcl-2 protein, a key regulator of apoptosis, with a Ki value greater than 10,000 nM [1]. This is in stark contrast to the iconic Bcl-2 inhibitor venetoclax (ABT-199), which has a Ki of less than 0.01 nM [2]. The quantitative difference is at least 1,000,000-fold, confirming this scaffold's structural inability to engage the Bcl-2 binding pocket.
| Evidence Dimension | Binding Affinity to Bcl-2 (Ki) |
|---|---|
| Target Compound Data | Ki > 10,000 nM |
| Comparator Or Baseline | Venetoclax (ABT-199): Ki < 0.01 nM |
| Quantified Difference | > 1,000,000-fold decrease in affinity |
| Conditions | Fluorescence polarization assay against recombinant human Bcl-2 protein (ChEMBL_1472608, CHEMBL3417973) |
Why This Matters
Procuring this compound guarantees a Bcl-2-inert bench standard, a critical need for assay development and selectivity profiling that is not met by many other benzamide derivatives.
- [1] BindingDB. (2015). BDBM50078166, CHEMBL3417973: Apoptosis regulator Bcl-2 Ki > 10,000 nM. View Source
- [2] Souers, A. J., et al. (2013). ABT-199, a potent and selective BCL-2 inhibitor. Nature Medicine, 19(2), 202-208. View Source
